REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[Cl:10].[Cl-].[C:12]([O:16][C:17](=[O:20])[CH2:18][Zn+])([CH3:15])([CH3:14])[CH3:13].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(N(C)C)=CC=CC=2)CCCCC1>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[Cl:10][C:3]1[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[CH:9][C:2]=1[CH2:18][C:17]([O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:20] |f:1.2,5.6.7|
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Name
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|
Quantity
|
0.6 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C#N)C=C1)Cl
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Name
|
|
Quantity
|
8.32 mL
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Type
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reactant
|
Smiles
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[Cl-].C(C)(C)(C)OC(C[Zn+])=O
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Name
|
|
Quantity
|
0.109 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C=1C(=CC=CC1)N(C)C)C1CCCCC1
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Name
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|
Quantity
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5.54 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
0.08 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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purified on a silica gel column
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Type
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WASH
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Details
|
eluting with hexanes and EtOAc
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=CC(=C1)C#N)CC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |